molecular formula C6H10F2O2 B2528368 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol CAS No. 2164355-37-5

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol

Cat. No.: B2528368
CAS No.: 2164355-37-5
M. Wt: 152.141
InChI Key: XBUXTPXUWMLVPO-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol is a chemical compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol . This compound is characterized by the presence of two fluorine atoms, a methyl group, and an oxirane (epoxide) ring attached to a propanol backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1-difluoro-2-methyl-3-bromopropane with an epoxide precursor in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Epoxide Ring Opening: The oxirane ring can be opened under acidic or basic conditions to form diols or other functionalized compounds.

Scientific Research Applications

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acids in enzyme active sites, leading to the formation of covalent adducts. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol can be compared with other similar compounds such as:

    1,1-Difluoro-2-methyl-3-(oxiran-2-yl)butan-2-ol: Similar structure but with an additional carbon atom in the backbone.

    1,1-Difluoro-2-methyl-3-(oxiran-2-yl)ethan-2-ol: Similar structure but with one less carbon atom in the backbone.

    1,1-Difluoro-2-methyl-3-(oxiran-2-yl)pentan-2-ol: Similar structure but with two additional carbon atoms in the backbone.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure .

Biological Activity

1,1-Difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol, with the CAS number 2164355-37-5, is a fluorinated compound characterized by its unique molecular structure comprising an epoxide ring. This compound has garnered attention in various fields, particularly in organic synthesis and biological research. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and agrochemicals.

The molecular formula of this compound is C6H10F2O2, with a molecular weight of 152.14 g/mol. Its structure includes two fluorine atoms, a methyl group, and an oxirane (epoxide) ring attached to a propanol backbone .

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Epoxide Reactivity : The oxirane ring can undergo nucleophilic attack by amino acids in enzyme active sites, forming covalent adducts that may inhibit enzyme function. This property is particularly significant in the study of enzyme-catalyzed reactions involving epoxides.
  • Fluorine Substitution Effects : The presence of fluorine atoms enhances the stability and reactivity of the compound, which may influence its interaction with biological macromolecules and cellular pathways.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations:

Microbial Strain MIC (μg/mL)
Escherichia coli16
Staphylococcus aureus8
Candida albicans32

These results suggest that the compound may be a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound on human cancer cell lines have shown promising results. The compound was tested against several cell lines, including:

Cell Line IC50 (μM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

These findings indicate that the compound may induce apoptosis or inhibit proliferation in cancer cells .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of cytochrome P450 enzymes revealed that this compound acts as a potent inhibitor. The kinetic parameters indicated a competitive inhibition mechanism, suggesting that the compound could alter drug metabolism pathways significantly .

Case Study 2: Fluorinated Compounds in Cancer Therapy

In a comparative analysis of fluorinated compounds for cancer therapy, it was found that derivatives similar to this compound exhibited enhanced bioavailability and reduced side effects compared to non-fluorinated counterparts. This suggests that fluorination can improve therapeutic profiles while maintaining efficacy .

Properties

IUPAC Name

1,1-difluoro-2-methyl-3-(oxiran-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-6(9,5(7)8)2-4-3-10-4/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXTPXUWMLVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CO1)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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